Ethyl 6-ethynylpicolinate
Description
Overview of Picolinate (B1231196) Derivatives in Chemical Science
Picolinate, the anion of picolinic acid (pyridine-2-carboxylic acid), is a well-established ancillary ligand in coordination chemistry. rsc.org Its appeal stems from its capacity to form a stable, five-membered chelate ring with metal ions through its nitrogen and anionic oxygen atoms. rsc.org This strong chelation property has made picolinate and its derivatives attractive for stabilizing transition metals, including those in high oxidation states. rsc.org
The versatility of the picolinate framework is demonstrated by its wide range of applications. Researchers have employed picolinate ligands in the synthesis of metal-organic frameworks (MOFs), for lanthanide chelation, and in the development of bioactive chromium supplements. rsc.org Furthermore, picolinate derivatives are foundational units in the design of polydentate ligands for complexing various metal ions, such as Mn2+ and Ga3+, for applications in medical imaging and diagnostics. researchgate.netacs.org By modifying the pyridine (B92270) ring with different functional groups, scientists can fine-tune the steric and electronic properties of the resulting metal complexes. rsc.orgrsc.org In agrochemistry, certain picolinate compounds are recognized as an important class of synthetic auxin herbicides. The structural backbone of picolinate is also used as a scaffold for creating polytopic ligands, where multiple picolinate units are connected by rigid spacers, for the construction of coordination polymers with specific magnetic or luminescent properties. unipa.itmdpi.com
Significance of Ethynyl (B1212043) Moieties in Organic Synthesis and Medicinal Chemistry
The ethynyl group (–C≡CH), a functional group derived from acetylene (B1199291), holds significant importance in modern organic chemistry and drug discovery. wikipedia.org Its rigid, linear geometry makes it an excellent linker or spacer for connecting different molecular fragments in a well-defined orientation. acs.org In medicinal chemistry, the acetylene group is considered a "privileged structural feature" and has been widely incorporated into drug candidates targeting a diverse array of proteins, including tyrosine kinases, steroid receptors, and HIV-1 reverse transcriptase. acs.org
The utility of the ethynyl group extends to its role as a versatile synthon in organic synthesis. The terminal alkyne is a key participant in a variety of powerful carbon-carbon bond-forming reactions, most notably the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orgrsc.org This reaction allows for the efficient connection of a terminal alkyne to an aryl or vinyl halide, providing a robust method for synthesizing complex conjugated systems. wikipedia.orgorganic-chemistry.org The ethynyl moiety is also central to "click chemistry," where its reaction with azides provides rapid and efficient access to triazole-containing structures. acs.org
From a physicochemical perspective, the ethynyl group can act as a nonclassical bioisostere, mimicking other functional groups like halogens (specifically iodine) or a cyano group. researchgate.net It can participate in various non-covalent interactions; the acidic terminal proton can act as a hydrogen-bond donor, while the π-system of the triple bond can serve as a hydrogen-bond acceptor. researchgate.net This dual role is crucial in directing molecular packing in crystal engineering and influencing ligand-protein binding interactions. researchgate.net The electronic properties of the ethynyl group, particularly when conjugated with aromatic systems, are leveraged in the development of advanced organic materials, such as covalent organic frameworks with unique photoconductive and light-absorbing properties. nih.gov
Current Research Landscape of Ethyl 6-ethynylpicolinate
This compound (CAS No. 1379302-65-4) is primarily utilized in the academic and industrial research landscape as a specialized chemical intermediate. lookchem.comambeed.com It is not typically the final product or the focus of biological investigation itself, but rather a key component for the synthesis of larger, more complex molecules. Its value lies in the combination of the picolinate's coordinating ability and the ethynyl group's reactive potential.
The synthesis of related compounds such as ethyl 4-ethynylpicolinate is achieved through a Sonogashira coupling reaction, where ethyl 4-iodopicolinate is reacted with a protected acetylene source like trimethylsilylacetylene (B32187) in the presence of palladium and copper catalysts. umich.edu A similar strategy is inferred for the synthesis of the 6-ethynyl isomer.
The primary application of this compound and its analogues found in recent research is in the construction of elaborate ligands for metal complexes. For instance, a patent describes the use of a picolinate structure featuring an ethynyl linker to create pyclen-based macrocyclic ligands. google.com These ligands are designed to chelate lanthanide ions, with the extended conjugated system acting as an "antenna" to enhance the luminescence properties of the metal chelate for applications in biological imaging. google.com This highlights the compound's role as a bespoke building block, enabling researchers to assemble molecules with highly specific functions for advanced applications.
Table 1: Properties of this compound This table is interactive. Click on headers to sort.
| Property | Value |
|---|---|
| CAS Number | 1379302-65-4 lookchem.com |
| Molecular Formula | C10H9NO2 |
| Appearance | Detailed in specifications lookchem.com |
| Purity | ≥98% lookchem.com |
| Primary Application | Important raw material and intermediate lookchem.com |
Table 2: Research Applications of Picolinate and Ethynyl Moieties This table summarizes the diverse research applications of the core functional groups within this compound. Use the search bar to filter applications.
| Moiety | Field of Application | Specific Use | Key References |
|---|---|---|---|
| Picolinate | Coordination Chemistry | Ancillary ligand for stable metal chelates | rsc.org |
| Picolinate | Materials Science | Synthesis of Metal-Organic Frameworks (MOFs) | rsc.org |
| Picolinate | Medical Imaging | Ligand for Ga3+ and Mn2+ complexes | researchgate.netacs.org |
| Picolinate | Coordination Polymers | Building block for luminescent and magnetic polymers | mdpi.comacs.org |
| Picolinate | Agrochemicals | Scaffold for synthetic auxin herbicides | |
| Ethynyl | Medicinal Chemistry | Privileged structure for drug discovery (e.g., kinase inhibitors) | acs.org |
| Ethynyl | Organic Synthesis | Key reactant in Sonogashira coupling reactions | wikipedia.orgorganic-chemistry.orgrsc.org |
| Ethynyl | Medicinal Chemistry | Bioisosteric replacement for halogens | researchgate.net |
| Ethynyl | Materials Science | Linker for conjugated covalent organic frameworks (COFs) | nih.gov |
| Ethynyl | Chemical Biology | Handle for "click chemistry" reactions | acs.org |
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1379302-65-4 |
| Picolinic acid | 98-98-6 |
| Acetylene | 74-86-2 |
| Ethyl 4-iodopicolinate | Not Available |
| Trimethylsilylacetylene | 1066-54-2 |
| 2-iodoacetophenone | 2142-69-0 |
| N,N-diethyl ethane-1,2-diamine | 100-36-7 |
| methyl-5-ethynyl picolinate | 17880-61-4 |
| 4-iodobenzoic acid | 619-58-9 |
| 5-bromopyridine-2-carboxylic acid | 30766-11-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-ethynylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h1,5-7H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRWDYUSCLOARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743755 | |
| Record name | Ethyl 6-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379302-65-4 | |
| Record name | Ethyl 6-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Ethynylpicolinate
Precursor Synthesis and Derivatization Strategies
The most common precursor for the synthesis of ethyl 6-ethynylpicolinate is ethyl 6-bromopicolinate. This intermediate provides a reactive site for the subsequent introduction of the alkyne functionality.
Synthesis from 6-bromopicolinic acid via ethyl 6-bromopicolinate
The synthesis of the key precursor, ethyl 6-bromopicolinate, is typically achieved through the esterification of 6-bromopicolinic acid. A widely used method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄) youtube.commasterorganicchemistry.comchemguide.co.ukscienceready.com.aubyjus.com. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester scienceready.com.au. The concentrated sulfuric acid serves a dual role: it acts as a catalyst, accelerating the reaction, and as a dehydrating agent, removing the water formed during the reaction, which shifts the equilibrium to favor the product scienceready.com.au.
The general reaction is as follows:
6-bromopicolinic acid + ethanol ⇌ ethyl 6-bromopicolinate + water
| Reactants | Reagents | Conditions | Product |
| 6-bromopicolinic acid | Ethanol (excess), Sulfuric acid (catalyst) | Reflux | Ethyl 6-bromopicolinate |
Intermediate Formation and Functional Group Transformations
Once ethyl 6-bromopicolinate is synthesized, it serves as the primary intermediate for the introduction of the ethynyl (B1212043) group. The bromine atom at the 6-position of the pyridine (B92270) ring is a key functional group that allows for subsequent cross-coupling reactions. No further functional group transformations are typically required on the ethyl 6-bromopicolinate precursor before the ethynylation step.
Ethynylation Reactions for Alkyne Introduction
The introduction of the ethynyl group at the 6-position of the picolinate (B1231196) ring is a critical step in the synthesis of the target compound. The Sonogashira cross-coupling reaction is the most prominent and widely employed method for this transformation.
Sonogashira Cross-Coupling Approaches
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide gelest.com. In the synthesis of this compound, this reaction involves the coupling of ethyl 6-bromopicolinate with a suitable alkyne source, catalyzed by a palladium complex and a copper(I) co-catalyst gelest.comresearchgate.net.
A common strategy involves the use of a protected form of acetylene (B1199291), such as trimethylsilylacetylene (B32187) (TMSA), to prevent side reactions researchgate.net. The trimethylsilyl group acts as a protecting group for the terminal alkyne. The Sonogashira coupling of ethyl 6-bromopicolinate with TMSA is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) (TEA), which also serves as the solvent researchgate.net.
The reaction proceeds in two main steps:
Sonogashira Coupling: Ethyl 6-bromopicolinate is reacted with trimethylsilylacetylene in the presence of palladium and copper catalysts to yield ethyl 6-((trimethylsilyl)ethynyl)picolinate.
Deprotection: The trimethylsilyl (TMS) protecting group is then removed to afford the final product, this compound. A common method for the deprotection of the TMS group is the use of a mild base, such as potassium carbonate (K₂CO₃), in methanol (MeOH) chemspider.comreddit.comcore.ac.uknih.gov. This method is often preferred due to its mild conditions and high yields.
| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product |
| Coupling | Ethyl 6-bromopicolinate, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Reflux | Ethyl 6-((trimethylsilyl)ethynyl)picolinate |
| Deprotection | Ethyl 6-((trimethylsilyl)ethynyl)picolinate | Potassium carbonate | Methanol | Room Temperature | This compound |
Alternative Ethynylation Protocols
While the Sonogashira coupling is the most prevalent method, research into alternative ethynylation protocols is ongoing. One notable alternative is the copper-free Sonogashira reaction. These methods aim to avoid the use of copper, which can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free Sonogashira reactions are typically carried out in the presence of a palladium catalyst and a base, often an amine.
Stereoselective and Regioselective Synthesis of this compound Analogs
The synthesis of analogs of this compound with specific stereochemistry or substitution patterns requires the use of stereoselective and regioselective synthetic methods.
The regioselective synthesis of substituted picolinates can be achieved through various strategies, including the use of directing groups or by employing specific reaction conditions that favor substitution at a particular position on the pyridine ring organic-chemistry.orgrsc.org. For instance, the synthesis of 2,3,6-substituted pyridines with high regioselectivity has been reported through base-catalyzed three-component reactions organic-chemistry.org.
The stereoselective synthesis of chiral alkynyl-substituted pyridines is a more challenging task. One approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For example, the regio- and stereoselective C-H alkenylation of pyridines with silyl-substituted internal alkynes has been achieved using a half-sandwich scandium catalyst, yielding products with excellent regio- and E-selectivity rsc.org. While not directly applied to this compound, these methods demonstrate the potential for developing stereoselective syntheses of its analogs. The synthesis of 2-substituted pyridines via regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides has also been reported, offering another avenue for the synthesis of specifically substituted analogs nih.gov.
Further research in this area is focused on developing new catalytic systems and synthetic methodologies that allow for the precise control of stereochemistry and regiochemistry in the synthesis of complex pyridine derivatives.
Catalytic Systems in this compound Synthesis
The formation of the carbon-carbon bond between the pyridine ring and the ethynyl group in this compound is typically achieved through cross-coupling reactions. These reactions are facilitated by various transition metal catalysts, with palladium and copper being the most prominent.
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are a cornerstone in the synthesis of arylalkynes like this compound. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the context of this compound synthesis, a common precursor would be a halogenated picolinate, such as ethyl 6-chloropicolinate or ethyl 6-bromopicolinate, which is then reacted with a protected or terminal alkyne.
The general mechanism of the Sonogashira reaction involves a catalytic cycle with both palladium and copper. libretexts.org The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) cocatalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org
Various palladium catalysts and ligands can be employed to optimize the reaction conditions. For instance, palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or palladium(II) acetate [Pd(OAc)₂] in the presence of a phosphine ligand, are commonly used. nih.gov The choice of ligand can significantly influence the reaction's efficiency and the required reaction conditions. libretexts.org Research has also explored the use of N-heterocyclic carbene (NHC) palladium complexes, which have shown high catalytic activity. libretexts.org
Recent advancements have led to the development of copper-free Sonogashira reactions, which are advantageous as they avoid the use of a potentially toxic copper cocatalyst. organic-chemistry.orgresearchgate.net These systems often rely on more sophisticated palladium catalysts or different reaction conditions to achieve the desired coupling. organic-chemistry.org
As mentioned, copper(I) salts, such as copper(I) iodide (CuI), are frequently used as cocatalysts in the Sonogashira reaction. organic-chemistry.orgresearchgate.net The role of the copper(I) is to activate the terminal alkyne by forming a copper acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium complex. libretexts.org
The presence of a copper cocatalyst generally allows the reaction to proceed under milder conditions, such as at room temperature. wikipedia.org However, a significant drawback of copper-assisted reactions is the potential for homocoupling of the alkyne substrate to form a diyne byproduct, known as the Glaser coupling. This side reaction can reduce the yield of the desired cross-coupled product. Careful control of reaction conditions, such as the exclusion of oxygen, can help to minimize this unwanted side reaction.
Recent studies have also explored inverse Sonogashira reactions where a 1-iodoalkyne is coupled with a boronic acid, a reaction that can be promoted by copper iodide under ambient conditions. nih.gov
While palladium and copper are the most common catalysts for Sonogashira-type reactions, other transition metals have been investigated for similar transformations. mdpi.com For instance, nickel-catalyzed cross-coupling reactions have been developed as a more cost-effective alternative to palladium. wikipedia.org Nickel catalysts can promote the coupling of non-activated alkyl halides with alkynes, although a copper cocatalyst is often still required. wikipedia.org
Gold has also been explored as a heterogeneous catalyst for Sonogashira-type couplings. wikipedia.org For example, gold nanoparticles supported on cerium oxide (Au/CeO₂) have been shown to catalyze the coupling of phenylacetylene and iodobenzene. wikipedia.org The use of first-row transition metals like iron and cobalt in dehydrogenation catalysis is also an active area of research, although their direct application to the synthesis of this compound is less documented. yale.edu The broader field of transition metal-catalyzed synthesis of nitrogen-containing heterocycles continues to evolve, offering potential future alternatives for the synthesis of picolinate derivatives. mdpi.comrsc.org
Purification and Characterization Techniques in Synthetic Studies
Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the compound.
Silica Gel Column Chromatography is a fundamental and widely used technique for the purification of organic compounds. orgsyn.org In the context of this compound synthesis, the crude reaction mixture is typically subjected to column chromatography to separate the desired product from unreacted starting materials, catalysts, and byproducts. researchgate.netscispace.com The choice of eluent, a mixture of solvents such as ethyl acetate and hexane, is crucial for achieving good separation. scispace.com The polarity of the eluent is often gradually increased to elute compounds with different polarities from the silica gel column. orgsyn.org
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for both purification and analysis. researchgate.net It offers higher resolution and is often used to assess the purity of the final product or to purify smaller quantities of the compound. researchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is a common mode of operation.
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |
|---|---|---|---|
| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Primary purification of the crude product. |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water | Final purity analysis and small-scale purification. |
Once purified, the structure of this compound is confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the protons on the pyridine ring, the ethyl group of the ester (a quartet and a triplet), and the acetylenic proton.
¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbons of the pyridine ring, the ester group (carbonyl and ethyl carbons), and the two sp-hybridized carbons of the ethynyl group.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to confirm the elemental composition of the molecule.
| Technique | Information Obtained | Expected Features for this compound |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals for pyridine ring protons, ethyl ester protons (quartet and triplet), and acetylenic proton. |
| ¹³C NMR | Carbon skeleton | Signals for pyridine ring carbons, carbonyl carbon, ethyl ester carbons, and sp-hybridized alkyne carbons. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak corresponding to the mass of this compound. |
Reactivity and Chemical Transformations of Ethyl 6 Ethynylpicolinate
Click Chemistry Applications of the Ethynyl (B1212043) Group
The terminal alkyne in Ethyl 6-ethynylpicolinate is an ideal substrate for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. licorbio.comdergipark.org.tr These reactions proceed in high yields under mild conditions and are tolerant of a wide range of functional groups.
The most prominent click reaction involving this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). licorbio.com This reaction is a highly reliable method for forming a stable five-membered heterocycle, a 1,2,3-triazole, by joining the terminal alkyne with an azide (B81097) functional group. wikipedia.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. dergipark.org.trnih.govresearchgate.net The copper catalyst significantly accelerates the reaction rate (by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction) and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. dergipark.org.trnih.gov The process is robust and can be performed in various solvents, including aqueous media. nih.gov
Table 1: General Scheme for CuAAC Reaction of this compound This table illustrates a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving this compound and a generic organic azide.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate) | Ethyl 6-(4-substituted-1H-1,2,3-triazol-1-yl)picolinate |
The CuAAC reaction serves as a powerful synthetic tool for creating a diverse range of triazole-containing compounds derived from this compound. nih.gov The 1,2,3-triazole ring formed through this cycloaddition is not merely a linker; it is a rigid, aromatic, and highly stable functional group that can act as a bioisostere for amide bonds and participate in hydrogen bonding and dipole-dipole interactions. dergipark.org.trnih.gov This stability extends to metabolic and chemical degradation, making triazoles valuable components in medicinal chemistry and materials science. nih.gov By varying the 'R' group on the organic azide, a library of novel picolinate (B1231196) derivatives can be synthesized, each with potentially unique biological activities or material properties. nih.govorganic-chemistry.org This modular approach is a cornerstone of modern drug discovery and development. mdpi.com
Cross-Coupling Reactions Involving the Ethynyl Moiety
The ethynyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. These reactions allow for the direct connection of the alkyne's sp-hybridized carbon to other carbon centers, significantly increasing molecular complexity.
The Sonogashira coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The alkyne functionality of this compound allows it to efficiently participate in this reaction, enabling the construction of complex heterocyclic systems. myskinrecipes.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine (B128534) or diethylamine), which also often serves as the solvent. wikipedia.orgorganic-chemistry.orglibretexts.org This method provides a direct route to synthesize aryl- and vinyl-substituted alkynylpicolinates. The reaction proceeds under mild conditions, often at room temperature, and tolerates a broad range of functional groups on the coupling partner. wikipedia.org
Table 2: Representative Sonogashira Coupling of this compound This table shows a representative Sonogashira coupling reaction between this compound and an aryl halide, highlighting the typical reagents and resulting product.
| Alkyne Substrate | Halide Substrate | Catalysts | Base/Solvent | Product |
|---|---|---|---|---|
| This compound | Aryl Halide (Ar-X) or Vinyl Halide (R-CH=CH-X) where X = I, Br, OTf | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Ethyl 6-(arylethynyl)picolinate or Ethyl 6-(vinylethynyl)picolinate |
The Suzuki coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.org While this compound, as a terminal alkyne, does not directly participate as a primary substrate in a standard Suzuki reaction, the principles of this reaction are applied to synthesize closely related structures. expresspolymlett.comorganic-chemistry.org For instance, alternative strategies for sp-sp² bond formation, which achieve the same outcome as the Sonogashira coupling, can be employed. One such related method involves the Suzuki-type coupling of an alkynyl halide with an arylboronic acid. lookchem.com In this scenario, the terminal alkyne of this compound would first need to be converted to an alkynyl halide (e.g., an iodo- or bromoalkyne). This intermediate could then be coupled with a variety of aryl or heteroaryl boronic acids to yield the desired substituted alkynylpicolinate. This approach expands the synthetic toolbox for creating diarylacetylene-like structures. lookchem.com
Cyclization and Annulation Reactions
The ethynyl group of this compound can participate in various cyclization and annulation (ring-forming) reactions, leading to the formation of fused or polycyclic heterocyclic systems. These reactions are valuable for synthesizing complex molecular scaffolds from relatively simple starting materials. Annulation reactions, such as the [3+2] cycloaddition, involve the reaction of a three-atom component with a two-atom component to form a five-membered ring. chim.it The electron-deficient nature of the pyridine (B92270) ring can influence the reactivity of the attached alkyne, making it a suitable partner in reactions with 1,3-dipoles. chim.it For example, in a stepwise Michael Initiated Ring Closure (MIRC) process, a nucleophile could add to the alkyne, generating an intermediate that then undergoes an intramolecular cyclization. Such strategies are pivotal in building diverse heterocyclic libraries. While specific examples for this compound are not extensively documented, the known reactivity of ethynylpyridines suggests its potential in phosphine-catalyzed annulations or transition-metal-mediated cyclization cascades to form intricate ring systems. nih.gov
Ester Hydrolysis and Derivatization of the Carboxylate Group
The ethyl ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-ethynylpicolinic acid. This transformation provides a branch point for further derivatization.
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of an aqueous acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com Base-mediated hydrolysis, often referred to as saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. libretexts.org
The resulting 6-ethynylpicolinic acid is a versatile intermediate for the synthesis of amides. Standard peptide coupling reagents can be employed to form an amide bond with a wide range of amines. For example, picolinic acid and pyridine-2,6-dicarboxylic acid have been successfully coupled with N-alkylanilines to produce the corresponding amides. researchgate.netnih.gov This reaction is of significant interest for creating ligands for catalysis and coordination chemistry. nih.gov The hydrolysis of ester- and amide-type drugs by carboxylesterases has also been studied, indicating the potential for enzymatic transformations of such derivatives. nih.gov
Table 2: Common Reagents for Picolinic Acid Amide Synthesis
| Coupling Reagent | Amine Substrate | Product Type | Reference |
| Thionyl Chloride (for acid chloride formation) | N-Alkylanilines | N-Alkyl-N-phenylpicolinamides | researchgate.netnih.gov |
| EDCI, HOBt | Dipeptide Methyl Esters | Peptide Derivatives of Pyridine-2,6-dicarboxylic acid | researchgate.net |
Modification of the Pyridine Ring System
The pyridine ring of this compound can undergo modifications, including oxidation of the nitrogen atom and nucleophilic substitution on the ring.
Oxidation to Pyridine N-oxide: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst. arkat-usa.orgthieme-connect.de The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The formally negatively charged oxygen atom and positively charged nitrogen atom make the C2 and C4 positions more electrophilic and susceptible to nucleophilic attack. thieme-connect.de Pyridine N-oxides are versatile synthetic intermediates that can be used to introduce a variety of functional groups onto the pyridine ring. semanticscholar.orgresearchgate.net
Table 3: Common Oxidizing Agents for Pyridine N-oxide Formation
| Oxidizing Agent | Catalyst | Notes | Reference |
| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Efficient for many substituted pyridines. | arkat-usa.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | None | A commonly used peracid for this transformation. | thieme-connect.de |
| Bis(trimethylsilyl)peroxide (BTSP) | Perrhenic acid | Used for the N-oxidation of methyl isonicotinate. | arkat-usa.org |
Applications in Medicinal Chemistry and Drug Discovery
Ethyl 6-ethynylpicolinate as a Scaffold for Bioactive Molecules
The structural framework of this compound, characterized by a picolinate (B1231196) chelating unit connected to a rigid ethynylene linker, provides a robust scaffold for constructing larger, functional molecules. Picolinate ligands are well-known for their ability to act as photosensitizers, efficiently transferring absorbed UV energy to lanthanide cations, which results in enhanced luminescence known as the "antenna effect". nih.gov The ethynylene bridge offers linearity, rigidity, and electron delocalization to the molecular structure. nih.gov This combination of a chelating unit and a rigid spacer is exploited in the synthesis of highly stable and robust coordination polymers. nih.govacs.org These features allow the ethynylpicolinate scaffold to be used in the design of segmented polytopic ligands, which are crucial for building metal-organic frameworks with specific photophysical or sensing properties. nih.gov
Development of Ligands for Metal Complexes in Biomedical Imaging
The picolinate moiety is a cornerstone in the design of ligands for metal complexes used in biomedical imaging, including Magnetic Resonance Imaging (MRI) and luminescence imaging. nih.govnih.govpolyu.edu.hk Lanthanide complexes, in particular, are of great interest due to their unique photophysical properties, such as long-lived luminescence and sharp emission bands, which are advantageous for bioimaging applications. nih.govnih.gov
Picolinate-based ligands are frequently used to synthesize stable and highly luminescent lanthanide complexes. chemrxiv.org The synthesis involves the coordination of lanthanide ions like Europium(III) (Eu³⁺) and Gadolinium(III) (Gd³⁺) with ligands containing one or more picolinate arms. chemrxiv.orgmdpi.com The picolinate unit acts as an efficient chelating agent and can be functionalized to create probes for various bioimaging applications. chemrxiv.org The ethynyl (B1212043) group on the scaffold can serve as a "clickable" handle, allowing the complex to be conjugated to other molecules, such as cell-penetrating peptides, via copper-catalyzed azide-alkyne cycloaddition reactions. nih.gov This modular approach facilitates the creation of targeted imaging agents. nih.gov The resulting complexes, such as those based on the pyclen macrocycle, often exhibit excellent stability and photophysical properties suitable for advanced imaging techniques like two-photon microscopy. nih.gov
Derivatives of this compound are instrumental in developing "smart" or responsive MRI contrast agents, particularly those sensitive to zinc ions (Zn²⁺). le.ac.uk Zinc is a crucial metal ion involved in numerous physiological processes, and its misregulation is linked to various diseases. nih.gov MRI contrast agents that can detect changes in local Zn²⁺ concentrations are therefore valuable diagnostic tools. chemrxiv.orgnih.gov
The design of these agents often involves incorporating a picolinate group into a gadolinium-based chelate, such as a Gd-DO3A complex. le.ac.uk The picolinate arm can act as part of a recognition site for Zn²⁺. The binding of a Zn²⁺ ion alters the coordination environment of the Gd³⁺ center, typically by modulating the number of coordinated water molecules (hydration number, q). le.ac.uknih.gov This change in hydration state leads to a significant change in the longitudinal relaxivity (r₁), which is the parameter that determines the contrast in an MRI image. nih.gov For example, one Gd-DO3A complex containing a picolinate acid group demonstrated a 32% modulation in relaxivity upon the addition of Zn²⁺ ions. le.ac.uk This "turn-on" response allows for the visualization of zinc-related biological processes. nih.gov
Europium complexes derived from picolinate ligands exhibit characteristic strong, red luminescence due to the efficient "antenna effect," where the ligand absorbs energy and transfers it to the Eu³⁺ ion. nih.govmdpi.commdpi.com This sensitized luminescence is marked by narrow emission bands and a long lifetime, making these complexes ideal for fluorescence-based bioassays and imaging. mdpi.comnih.gov
The luminescence of these complexes can be highly dependent on their chemical environment, including pH. semanticscholar.orgrsc.org Studies on Eu³⁺-picolinate complexes have shown that their luminescence spectra can change significantly with varying pH, reflecting changes in the coordination species present in the solution. semanticscholar.org However, some lanthanoid picolinate-based coordination polymers have demonstrated remarkable stability and consistent emission across a wide pH range, from 3 to 12. acs.org This robustness is crucial for practical applications in biological systems where pH levels can vary. acs.org The luminescence intensity and lifetime are key parameters that can be modulated by the coordination of other molecules or ions, forming the basis for responsive probes. nih.gov
Role in Histone Deacetylase (HDAC) Inhibitor Development
Histone deacetylases (HDACs) are important targets in epigenetic drug discovery, particularly for cancer therapy. acs.orgfigshare.com A novel approach in this field is the development of Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of specific proteins rather than just inhibiting them. acs.orgchemrxiv.org
Recent research has focused on developing selective HDAC6 inhibitors and degraders. acs.orgfigshare.com A significant innovation has been the replacement of traditional hydroxamate-based zinc-binding groups (ZBGs), which have concerns of potential genotoxicity, with alternative moieties like ethyl hydrazide. acs.orgacs.orgchemrxiv.org The ethyl hydrazide group serves as an effective ZBG for the zinc ion in the active site of HDAC enzymes. acs.org
PROTACs have been designed by linking an ethyl hydrazide-based HDAC6 binding moiety to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL). acs.orgfigshare.comresearchgate.net This bifunctional molecule recruits HDAC6 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. acs.orgchemrxiv.org This strategy has led to the identification of highly potent and selective HDAC6 degraders. acs.orgfigshare.com For instance, one of the most effective PROTACs developed, compound 17c , achieved 91% degradation of HDAC6 with a DC₅₀ value (concentration for 50% degradation) of just 14 nM. acs.orgfigshare.comchemrxiv.org Chemoproteomic studies confirmed the high selectivity of this compound for HDAC6 over other HDAC isoforms. acs.orgfigshare.com
| Compound | Target Protein | Maximal Degradation (Dmax) | Degradation Concentration (DC₅₀) | E3 Ligase Recruiter | Reference |
|---|---|---|---|---|---|
| 17c | HDAC6 | 91% | 14 nM | CRBN/VHL | acs.orgfigshare.com |
Information Not Available for this compound
Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research data specifically detailing the applications of This compound in the fields of medicinal chemistry and drug discovery as outlined in the requested article structure.
Extensive searches have yielded no specific information regarding:
Structure-Activity Relationship Studies in HDAC Inhibition: There are no published studies that investigate or establish a structure-activity relationship for this compound as a histone deacetylase (HDAC) inhibitor.
Antiproliferative Activity Research: No research papers or data could be found that examine the antiproliferative effects of this compound against any cancer cell lines or in other biological systems.
Applications in Targeting Specific Biological Pathways: There is no available literature that discusses the use or potential of this compound in the targeted modulation of specific biological pathways for therapeutic purposes.
Due to the complete absence of specific research findings for "this compound" within these areas, it is not possible to generate the requested scientific article.
Role in Materials Science and Catalysis
Ligand Design for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. ossila.commusechem.com The properties of MOFs, such as their porosity, stability, and functionality, are largely determined by the nature of these organic ligands. ossila.com Ethyl 6-ethynylpicolinate serves as an excellent precursor for the design of such ligands due to its inherent structural rigidity and coordination capabilities.
The construction of stable and porous MOFs often relies on the use of rigid ligands that can maintain a well-defined structure upon coordination with metal centers. ossila.com The ethynyl (B1212043) group (–C≡C–) in this compound provides a linear and rigid bridge, which is a desirable feature in MOF ligand design. When this compound is derivatized to create polytopic ligands (ligands with multiple binding sites), the ethynyl-pyridine backbone ensures that the resulting framework is robust and does not collapse.
These rigid ethynyl-bridged picolinate (B1231196) ligands can be synthesized from this compound through reactions that couple the ethynyl group with other aromatic systems, thereby increasing the number of potential coordination sites. The picolinate moiety (pyridine-2-carboxylate) itself is an effective binding site for a wide range of metal ions. The combination of the rigid ethynyl bridge and the nitrogen and oxygen donors of the picolinate group allows for the predictable assembly of highly ordered, three-dimensional structures. ossila.com
Table 1: Structural Features of this compound for Ligand Design
| Feature | Description | Importance in MOF Ligand Design |
| Picolinate Headgroup | A pyridine (B92270) ring with a carboxylate group at the 2-position. | Provides a strong, directional N,O-chelate binding site for metal ions. |
| Ethynyl Group | A carbon-carbon triple bond (–C≡C–). | Acts as a rigid, linear spacer to build extended and porous frameworks. |
| Aromatic Backbone | The pyridine ring. | Contributes to the overall rigidity and thermal stability of the resulting MOF. |
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. MOFs represent a prominent subclass of these materials, characterized by their high crystallinity and permanent porosity. ossila.com By using ligands derived from this compound, it is possible to synthesize a variety of coordination polymers with tailored properties.
The specific properties of these materials depend on both the choice of the metal ion and the final structure of the multitopic ligand. For instance, incorporating luminescent metal ions like lanthanides can lead to fluorescent MOFs for sensing applications. Similarly, using transition metals with open coordination sites can result in materials with catalytic activity. The rigid and linear nature of the ethynyl-picolinate backbone helps in creating channels and pores of specific sizes and shapes, making these coordination polymers suitable for gas storage and separation.
Catalytic Applications of this compound Derivatives
The utility of this compound extends into the realm of catalysis, where its derivatives can function as sophisticated ligands for metal catalysts or as precursors to catalytically active molecules. The pyridine nitrogen and the versatile ethynyl group are key to its role in this field.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of effective chiral ligands is central to this field. deepdyve.com this compound serves as a valuable scaffold for the synthesis of new chiral ligands.
The ethynyl group is a versatile chemical handle that can participate in a wide range of chemical transformations, such as click chemistry or additions, allowing for the attachment of chiral auxiliaries. Furthermore, the ester group can be modified, for instance, by reaction with a chiral alcohol, to introduce a stereocenter. Once synthesized, these chiral pyridine-containing ligands can be complexed with transition metals like rhodium, ruthenium, or iridium to generate catalysts for asymmetric hydrogenation, transfer hydrogenation, and other enantioselective transformations. deepdyve.comacademie-sciences.fr
Table 2: Potential Asymmetric Catalytic Reactions Using Ligands from this compound
| Reaction Type | Metal Center (Example) | Substrate (Example) | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium (Rh) | Dehydroamino acid esters | Chiral amino acids |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Ketones, Imines | Chiral alcohols, Chiral amines |
| Asymmetric Michael Addition | Copper (Cu) | α,β-Unsaturated ketones | Enantioenriched carbonyl compounds |
This compound itself can be a key substrate in various metal-catalyzed organic transformations used to build more complex molecules. The terminal alkyne functionality is particularly reactive in a number of important cross-coupling reactions. myskinrecipes.com
One of the most significant of these is the Sonogashira cross-coupling reaction, a palladium-catalyzed process that couples terminal alkynes with aryl or vinyl halides. mdpi.com This reaction allows the ethynyl group of this compound to be connected to a wide variety of other organic fragments, providing a straightforward route to more complex pyridine derivatives. myskinrecipes.com These products can be used as intermediates in medicinal chemistry or as more elaborate ligands for catalysis and materials science. myskinrecipes.com Other metal-catalyzed reactions, such as cycloadditions, can also utilize the alkyne group to construct new heterocyclic systems. Derivatives of this compound are used to create metal complexes with iron and cobalt that, upon activation, show high activity for ethylene (B1197577) polymerization. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes
The future of Ethyl 6-ethynylpicolinate's applications is intrinsically linked to the development of more efficient, sustainable, and diverse synthetic methodologies. While established methods provide access to this compound, researchers are actively exploring novel routes to enhance yield, reduce environmental impact, and introduce greater molecular diversity.
Future research in this area will likely focus on:
Greener Synthetic Approaches: A shift towards more environmentally benign syntheses is anticipated. This includes the use of greener solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation. Methodologies that reduce the number of synthetic steps, thereby improving atom economy, will be a key focus.
Flow Chemistry: The adoption of continuous flow technologies for the synthesis of this compound and its derivatives could offer significant advantages in terms of scalability, safety, and process control.
Catalytic Innovations: The development of novel catalysts for cross-coupling reactions, such as the Sonogashira coupling, will continue to be a vibrant area of research. nih.gov This includes the design of more active and robust palladium and copper catalysts that can operate under milder conditions and with lower catalyst loadings.
Derivatization Strategies: Research into novel methods for the selective functionalization of the pyridine (B92270) ring and the ethynyl (B1212043) group will open up new avenues for creating a diverse library of this compound-based molecules with tailored properties.
Advanced Ligand Design for Enhanced Functional Materials
The rigid, planar structure of the pyridine ring combined with the linear geometry of the ethynyl group makes this compound an exceptional building block for the design of advanced ligands. These ligands can be used to create sophisticated functional materials with unique optical, electronic, and catalytic properties.
Key research opportunities in this domain include:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the alkyne's π-system provide ideal coordination sites for metal ions, making this compound and its derivatives attractive linkers for the construction of novel MOFs. Future work will likely explore the synthesis of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Luminescent Materials: The extended π-conjugation possible in polymers and oligomers derived from this compound suggests their potential in the development of new luminescent materials. Research will focus on tuning the emission properties through chemical modification for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Supramolecular Assemblies: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions can be exploited to construct complex supramolecular architectures. The ethynyl group provides a versatile handle for further functionalization, enabling the creation of self-assembled materials with responsive properties.
Targeted Drug Delivery Systems Utilizing this compound Scaffolds
The biocompatibility of the pyridine scaffold and the reactive nature of the terminal alkyne make this compound a highly promising platform for the development of targeted drug delivery systems. The ethynyl group serves as a versatile anchor for attaching therapeutic agents, targeting moieties, and imaging agents through reliable and efficient chemical reactions.
Future research is expected to concentrate on:
Antibody-Drug Conjugates (ADCs): The terminal alkyne of this compound can be readily functionalized to create linkers for attaching potent cytotoxic drugs to monoclonal antibodies. The resulting ADCs can selectively deliver the therapeutic payload to cancer cells, minimizing off-target toxicity. Research will focus on optimizing linker stability and cleavage mechanisms to ensure efficient drug release at the tumor site.
"Click" Chemistry for Bioconjugation: The ethynyl group is a perfect reaction partner for azide-alkyne cycloaddition reactions, a cornerstone of "click" chemistry. This highly efficient and specific reaction can be used to attach a wide variety of molecules, including targeting ligands (e.g., peptides, aptamers), imaging agents (e.g., fluorescent dyes), and therapeutic payloads, to the this compound scaffold under biocompatible conditions.
Nanoparticle-Based Delivery Systems: this compound derivatives can be incorporated into or onto the surface of nanoparticles to create sophisticated drug delivery vehicles. The ethynyl group can be used to attach targeting ligands that direct the nanoparticles to specific cells or tissues, enhancing the therapeutic efficacy and reducing side effects.
Computational Studies on Reactivity and Biological Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational studies can provide valuable insights into its reactivity, electronic properties, and interactions with biological targets.
Future computational research will likely involve:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can guide the design of new synthetic routes and the development of novel functional materials.
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how molecules derived from this compound will bind to and interact with biological targets, such as proteins and nucleic acids. This can aid in the rational design of new drugs and diagnostic agents.
Predictive Modeling of Material Properties: Computational methods can be used to predict the properties of materials derived from this compound, such as the band gap of polymers or the gas absorption properties of MOFs. This can help to prioritize synthetic efforts and accelerate the discovery of new functional materials.
Multidisciplinary Approaches in Material Science and Biomedicine
The full potential of this compound will be realized through collaborative, multidisciplinary research that bridges the gap between chemistry, materials science, biology, and medicine. The versatility of this compound makes it an ideal platform for developing innovative solutions to complex challenges in both fields.
Future multidisciplinary endeavors will likely include:
Development of Theranostic Agents: By combining the targeting and therapeutic capabilities of this compound-based scaffolds with imaging functionalities, researchers can develop "theranostic" agents that simultaneously diagnose and treat diseases.
Smart Biomaterials: The incorporation of this compound derivatives into biomaterials can lead to the creation of "smart" scaffolds that can respond to biological stimuli and actively promote tissue regeneration.
Bio-inspired Materials: The structural motifs found in this compound can serve as inspiration for the design of new bio-inspired materials with novel functions.
The journey of this compound from a versatile chemical intermediate to a key enabler of next-generation technologies is just beginning. The research opportunities outlined above represent a roadmap for future investigations that will undoubtedly unlock the full potential of this remarkable molecule, leading to significant advancements in both materials science and biomedicine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 6-ethynylpicolinate, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?
- Methodology : this compound is typically synthesized via Sonogashira coupling between ethyl 6-bromopicolinate and terminal alkynes, or through direct functionalization of picolinate esters. Key parameters include palladium-based catalysts (e.g., Pd(PPh₃)₄), copper iodide as a co-catalyst, and inert solvents like THF or DMF. Yield optimization requires strict control of temperature (60–80°C) and exclusion of moisture .
- Data Consideration : Purity can be verified via HPLC (≥98%) and NMR spectroscopy. For example, in similar picolinate derivatives, reaction yields range from 65–85% depending on alkyne reactivity .
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Complementary techniques include:
- ¹H/¹³C NMR : To verify ethynyl proton absence (δ ~2.5–3.5 ppm) and ester carbonyl signals (δ ~165–170 ppm).
- FT-IR : Peaks at ~2100–2260 cm⁻¹ confirm C≡C stretching .
- Data Example : In a related study, SCXRD revealed bond angles of 120.02° for pyridine ring carbons, confirming planarity .
Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?
- Methodology : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) for constructing heterocycles or bioconjugates. In drug discovery, it serves as a precursor for kinase inhibitors or fluorescent probes. For example, its cyclopropane analogs exhibit antimicrobial activity .
- Experimental Design : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to graft the compound onto biomolecules, followed by bioactivity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound?
- Methodology : Employ density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model NMR chemical shifts. Discrepancies often arise from solvent effects or dynamic processes (e.g., rotational barriers). Cross-validate with variable-temperature NMR or COSY/NOESY experiments .
- Case Study : A 2025 study noted inconsistent ¹³C NMR signals for the ethynyl carbon; DFT revealed solvent polarity-induced shifts of ±2 ppm .
Q. What strategies optimize the stability of this compound under varying storage conditions (e.g., light, humidity)?
- Methodology : Conduct accelerated stability studies using ICH guidelines:
- Light Exposure : Store samples in amber vials under UV/Vis light (320–400 nm) for 14 days; monitor degradation via LC-MS.
- Humidity : Use controlled chambers (40°C/75% RH) to assess hydrolysis of the ester moiety.
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications, and what challenges arise in crystallinity control?
- Methodology : Utilize solvothermal synthesis with Zn(NO₃)₂ or Cu(NO₃)₂ as metal nodes. Challenges include maintaining ligand rigidity during framework assembly. SCXRD and BET surface area analysis are critical for evaluating porosity .
- Data Insight : A 2024 study achieved a MOF with 450 m²/g surface area but noted partial ligand decomposition above 150°C .
Data Analysis and Research Design
Q. How should researchers design experiments to investigate the pharmacokinetic (PK) properties of this compound derivatives?
- Methodology :
In Vitro : Perform hepatic microsome assays to assess metabolic stability (e.g., t½ in human liver microsomes).
In Vivo : Administer radiolabeled compounds to rodents; quantify plasma levels via LC-MS/MS.
- PICOT Framework : Population (rat models), Intervention (oral/administered dose), Comparison (control vehicle), Outcome (Cₘₐₓ, AUC), Time (24-hour sampling) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodology : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate with ANOVA for inter-group variability and Kaplan-Meier survival analysis for longitudinal data .
- Example : A 2023 study on antiproliferative effects reported EC₅₀ = 12.5 µM ± 1.2 (p < 0.01) against HeLa cells .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
